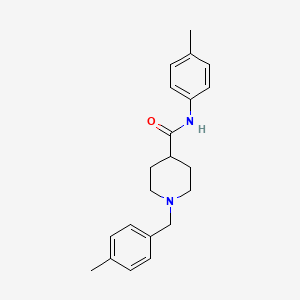![molecular formula C14H22N2O3S B4437707 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437707.png)
4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide
説明
4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide, also known as MSMB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSMB is a small molecule that belongs to the class of sulfonamide compounds and has a molecular weight of 345.47 g/mol.
作用機序
The mechanism of action of 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cell growth and inflammation. 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. Additionally, 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of inflammation. 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been shown to induce apoptosis in cancer cells by activating caspases, a family of enzymes that play a role in programmed cell death. Additionally, 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit the expression of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments, including its synthetic accessibility, low molecular weight, and potential therapeutic applications. However, there are some limitations to using 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations. Additionally, more research is needed to fully understand the mechanism of action of 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide and its potential side effects.
将来の方向性
There are several future directions for research on 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide. One area of focus is the development of 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide analogs with improved potency and selectivity for specific targets. Additionally, further research is needed to understand the mechanism of action of 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide and its potential side effects. 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide also has potential applications in other fields, such as agriculture, where it could be used as a pesticide or herbicide. Overall, 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide is a promising compound with potential therapeutic applications and warrants further research.
科学的研究の応用
4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and pain management. In cancer research, 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has also been studied for its anti-inflammatory properties, which could be beneficial in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have analgesic effects, making it a potential candidate for pain management.
特性
IUPAC Name |
3-(methanesulfonamido)-4-methyl-N-(3-methylbutyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-10(2)7-8-15-14(17)12-6-5-11(3)13(9-12)16-20(4,18)19/h5-6,9-10,16H,7-8H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHUFYZPMFQPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC(C)C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



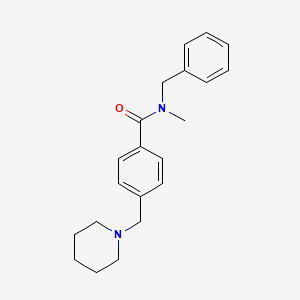
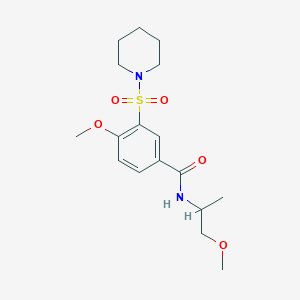

![N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide](/img/structure/B4437655.png)
![1-[3-(4-ethylphenyl)propanoyl]indoline](/img/structure/B4437660.png)
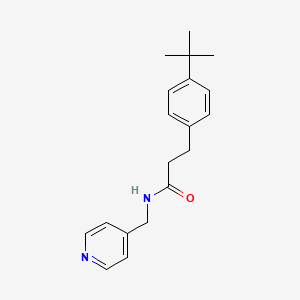
![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-phenylacetamide](/img/structure/B4437673.png)
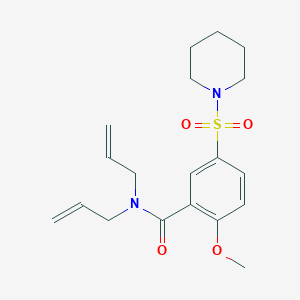
![N-{2-[(allylamino)carbonyl]phenyl}-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B4437689.png)

![methyl {2-[(2-chlorobenzyl)thio]-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate](/img/structure/B4437702.png)
![2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4437711.png)
